molecular formula CoH4O5S B7798952 Cobalt (II) sulfate hydrate

Cobalt (II) sulfate hydrate

Cat. No. B7798952
M. Wt: 175.03 g/mol
InChI Key: XFARGKULINXGRY-UHFFFAOYSA-N
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Description

Cobalt (II) sulfate hydrate is a useful research compound. Its molecular formula is CoH4O5S and its molecular weight is 175.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cobalt (II) sulfate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt (II) sulfate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cobalt (II) sulfate hydrate is used in studies exploring ion association and hydration in aqueous solutions. Chen, Hefter, and Buchner (2005) investigated aqueous solutions of cobalt(II) sulfate using dielectric relaxation spectroscopy, revealing the presence of various ion pairs and strong hydration characteristics (Chen, Hefter, & Buchner, 2005).

  • It is utilized in the preparation of cobalt catalysts. Kantcheva and Vakkasoglu (2004) described the use of cobalt(II) sulfate in impregnating zirconia and sulfated zirconia for catalytic applications, particularly in the formation of cobalt(II) mono- and dinitrosyls (Kantcheva & Vakkasoglu, 2004).

  • The compound plays a significant role in the recovery of cobalt from spent lithium-ion batteries. Kang, Senanayake, Sohn, and Shin (2010) demonstrated a process where cobalt sulfate was recovered from batteries via reductive leaching and solvent extraction, highlighting its importance in recycling and environmental sustainability (Kang, Senanayake, Sohn, & Shin, 2010).

  • Its use in the extraction of Co(II) from dilute sulfate solutions has been explored. Swain, Jeong, Lee, and Lee (2007) investigated the extraction efficiency of cobalt from sulfate solutions, providing insights into separation techniques and their efficiency (Swain, Jeong, Lee, & Lee, 2007).

  • In advanced oxidation processes, cobalt (II) sulfate hydrate is key in generating high-valent cobalt-oxo species. Zong, Guan, Xu, Feng, Mao, Xu, Chu, and Wu (2020) found that in the cobalt(II)-activated peroxymonosulfate process, high-valent cobalt-oxo species were generated, which are crucial for the degradation of organic pollutants (Zong et al., 2020).

  • Another application is in inhalation toxicity and carcinogenicity studies. Bucher, Hailey, Roycroft, Haseman, Sills, Grumbein, Mellick, and Chou (1999) conducted studies on cobalt sulfate, examining its potential lung cancer-causing effects when inhaled (Bucher et al., 1999).

properties

IUPAC Name

cobalt;sulfuric acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFARGKULINXGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.OS(=O)(=O)O.[Co]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoH4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13455-34-0
Details Compound: Sulfuric acid, cobalt(2+) salt (1:1), monohydrate
Record name Sulfuric acid, cobalt(2+) salt (1:1), monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13455-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cobalt (II) sulfate hydrate

CAS RN

10026-24-1
Record name Cobalt sulfate (CoSO4) heptahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10026-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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